tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclobutyl amine derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate
- tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
- tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
Comparison: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is unique due to the presence of the 1-methyl-2-oxocyclobutyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4)6-5-8(11)13/h5-7H2,1-4H3,(H,12,14) |
InChI Key |
GJUGZRMTWJIFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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